PCA50941

Overview

Description

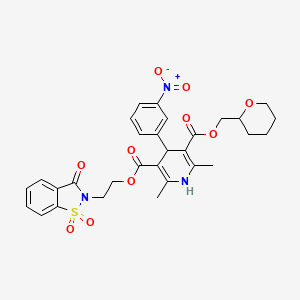

PCA50941 (CAS: 136941-85-0) is a 1,4-dihydropyridine derivative with the chemical formula C₃₀H₃₁N₃O₁₀S and a molecular weight of 625.65 g/mol. It functions as an L-type voltage-gated calcium (Ca²⁺) channel activator, primarily investigated for cardiovascular disease treatment. Its structure includes a 3-nitrophenyl group and ester modifications, contributing to its unique physicochemical properties: density (1.387 g/cm³), boiling point (816.6°C), and logP (5.20), indicating high lipophilicity .

In vitro studies demonstrate that this compound (1 μM) shifts the voltage-dependent activation of Ca²⁺ currents by 5–10 mV toward hyperpolarized potentials. It increases K⁺-induced intracellular Ca²⁺ peaks to 655 nM and amplifies Ca²⁺ influx to 427 nM under 5 mM extracellular Ca²⁺ conditions . In vivo studies in goats reveal that intravenous infusion (100 μg/min for 20 minutes) reverses hemodynamic variables from shock to baseline, though intracoronary administration (10–120 μM) reduces coronary blood flow without altering systemic hemodynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PCA50941 typically involves multi-step organic reactions. The key steps include:

Formation of the dihydropyridine ring: This can be achieved through the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

Introduction of the nitrophenyl group: This step may involve nitration reactions using nitric acid and sulfuric acid.

Attachment of the benzothiazole moiety: This can be done through nucleophilic substitution reactions where the benzothiazole ring is introduced via a suitable leaving group.

Formation of the oxan-2-ylmethyl group: This step involves the protection of hydroxyl groups and subsequent deprotection to yield the desired oxan-2-ylmethyl group.

Industrial Production Methods

Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This includes:

Temperature control: Maintaining optimal temperatures for each reaction step to prevent decomposition or side reactions.

Catalysts: Using appropriate catalysts to enhance reaction rates and selectivity.

Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

PCA50941: undergoes various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.

Substitution: The benzothiazole moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

PCA50941: has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe for studying biological pathways.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example:

Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways.

DNA intercalation: The compound could intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

PCA50941 belongs to a class of experimental L-type Ca²⁺ channel activators, including BayK8644, FPL64176, and SZ(+)-(S)-202-791. None are clinically approved, but they serve as critical research tools for studying calcium signaling pathways . Below is a comparative analysis:

Table 1: Comparative Analysis of L-Type Ca²⁺ Channel Activators

| Compound | Class | Molecular Weight (g/mol) | Key In Vitro Effects | In Vivo Effects | Clinical Status |

|---|---|---|---|---|---|

| This compound | 1,4-Dihydropyridine | 625.65 | Shifts IV curve (-5 to -10 mV); ↑ Ca²⁺ influx | Reverses hemodynamic shock; ↓ coronary flow | Preclinical |

| BayK8644 | 1,4-Dihydropyridine | 358.40 | Prolongs channel open state; ↑ Ca²⁺ current | Hypertension in animal models | Preclinical |

| FPL64176 | Benzoylpyrrole | 383.44 | Slow activation kinetics; ↑ peak current | Limited in vivo data | Preclinical |

| SZ-202-791 | Dihydropyridine enantiomer | 408.44 | Stereoselective activation | Not reported | Preclinical |

Key Differences:

Structural Class : While this compound and BayK8644 are 1,4-dihydropyridines, FPL64176 belongs to the benzoylpyrrole class, resulting in distinct activation kinetics .

Efficacy : this compound uniquely shifts the voltage-dependent activation of Ca²⁺ channels, whereas BayK8644 primarily prolongs channel open time .

In Vivo Effects : this compound demonstrates dual hemodynamic effects (coronary vasoconstriction and systemic stabilization), contrasting with BayK8644’s hypertensive effects .

Limitations in Comparative Data:

- No direct studies comparing this compound with other activators were found in the provided evidence.

- Pharmacokinetic data (e.g., bioavailability, half-life) for all compounds remain unreported .

Biological Activity

PCA50941 is a compound that has garnered attention for its potential biological activity, particularly in the context of voltage-gated calcium channels (VGCCs). This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

This compound is categorized as a dihydropyridine derivative, primarily known for its role as an activator of L-type calcium channels. These channels are crucial for various physiological processes, including muscle contraction and neurotransmitter release. The compound enhances calcium influx through these channels, which can significantly affect synaptic transmission and neuronal excitability.

Pharmacological Profile

The pharmacological profile of this compound indicates its selective action on specific VGCCs. Research has demonstrated that this compound acts as an effective modulator of calcium channel activity, influencing both presynaptic and postsynaptic functions in the central nervous system (CNS) .

Biological Activity

This compound's biological activity has been evaluated in several studies, focusing on its effects on cardiovascular function and neuronal excitability. Below is a summary of key findings:

Case Studies

Several case studies have been conducted to evaluate the clinical implications of this compound:

- Anticonvulsant Activity : A study assessed the anticonvulsant effects of this compound in PTZ-induced seizure models. Results indicated a significant delay in seizure onset and reduced severity of seizures compared to controls .

- Cardiovascular Effects : Another case study explored the cardiovascular effects of this compound through intracoronary administration in animal models. The findings suggested that this compound could modulate coronary blood flow with minimal adverse effects .

- Neurotransmitter Release : Research focusing on synaptic plasticity revealed that this compound enhances neurotransmitter release by facilitating calcium entry into presynaptic terminals, thereby improving synaptic efficacy .

Q & A

Basic Research Questions

Q. Q1. What is the molecular mechanism by which PCA50941 modulates Ca²⁺ currents in cardiovascular cells?

Methodological Answer: this compound interacts with voltage-gated Ca²⁺ channels, shifting the current-voltage (IV) relationship toward hyperpolarized potentials in bovine chromaffin cells. This effect is concentration-dependent (1 μM shifts IV by 5–10 mV) and enhances K⁺-evoked Ca²⁺ peaks from 427 nM to 655 nM . To replicate this, use patch-clamp electrophysiology with controlled [Ca²⁺]₀ concentrations and validate via dose-response curves. Include Bay K8644 (a Ca²⁺ channel agonist) as a comparator to assess specificity .

Q. Q2. How should researchers design in vitro experiments to evaluate this compound’s catecholamine-releasing effects?

Methodological Answer: Use perfused bovine adrenal glands exposed to 17.7 mM K⁺ pulses for 30 seconds. Measure catecholamine release via high-performance liquid chromatography (HPLC) or fluorescence assays. Note that this compound’s efficacy is [Ca²⁺]₀-dependent, requiring strict calibration of extracellular Ca²⁺ levels (e.g., 5 mM Ca²⁺ increases peak [Ca²⁺] to 427 nM) . Include controls with Ca²⁺ channel blockers (e.g., nifedipine) to isolate this compound-specific effects.

Q. Q3. What in vivo models are suitable for studying this compound’s hemodynamic effects?

Methodological Answer: Anesthetized goat models are validated for coronary blood flow (CBF) studies. Administer this compound via intracoronary injection (10–120 μM) or intravenous infusion (10–300 μM/min). Monitor CBF using Doppler flowmetry and hemodynamic variables (e.g., blood pressure, heart rate) with pressure transducers. Critical observation: this compound reverses endothelin-induced cardiogenic shock in 83% of subjects within 20 minutes at 100 μg/min .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in this compound’s coronary blood flow effects across experimental setups?

Methodological Answer: Contradictions arise from administration routes: intracoronary injection reduces CBF, while intravenous infusion shows no effect. To address this:

- Perform dose-equivalence studies to compare local vs. systemic delivery.

- Use microdialysis to measure tissue-specific drug concentrations.

- Analyze endothelin receptor interactions, as this compound’s shock-reversal efficacy suggests indirect pathways (e.g., catecholamine modulation) .

Refer to for qualitative contradiction analysis frameworks in iterative research designs.

Q. Q5. What statistical approaches validate this compound’s bidirectional effects on Ca²⁺ dynamics?

Methodological Answer: Employ time-series analysis for Ca²⁺ flux data (e.g., ARIMA models) to distinguish transient vs. sustained effects. For dose-dependent shifts in IV relationships, use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. Pair with ANOVA to compare this compound’s effects across [Ca²⁺]₀ conditions. Ensure reproducibility by adhering to ’s data integrity standards (e.g., pre-registered protocols, blinded analysis).

Q. Q6. How can researchers optimize this compound’s experimental protocols to mitigate interspecies variability?

Methodological Answer:

- Cross-species calibration: Compare bovine chromaffin cell data with human iPSC-derived cardiomyocytes.

- Pharmacokinetic profiling: Measure plasma protein binding and metabolic stability using liver microsomes from multiple species.

- Computational modeling: Use molecular dynamics simulations to predict binding affinity variations across L-type Ca²⁺ channel isoforms .

Q. Data Reproducibility & Ethical Considerations

Q. Q7. What steps ensure reproducibility of this compound’s in vitro catecholamine release assays?

Methodological Answer:

- Standardize adrenal gland perfusion rates (e.g., 2 mL/min) and K⁺ pulse durations.

- Validate Ca²⁺ sensors (e.g., Fura-2 AM) with internal controls.

- Archive raw data (e.g., HPLC chromatograms) in FAIR-compliant repositories per ’s guidelines.

Q. Q8. How should researchers address ethical concerns in large-animal this compound studies?

Methodological Answer:

- Follow ARRIVE 2.0 guidelines for preclinical trials.

- Minimize animal numbers via power analysis (α = 0.05, β = 0.2).

- Obtain ethics approvals documenting humane endpoints (e.g., reversal of cardiogenic shock within 20 minutes) .

Q. Emerging Research Directions

Q. Q9. Can this compound’s structure-activity relationship (SAR) guide the development of next-gen dihydropyridines?

Methodological Answer:

- Synthesize analogs with modifications at the 3-nitrophenyl or oxan-2-ylmethyl groups.

- Test Ca²⁺ channel selectivity via radioligand binding assays (³H-nitrendipine competition).

- Use QSAR models to correlate logP (5.2) and PSA (182.5 Ų) with in vivo efficacy .

Q. Q10. What multi-omics approaches elucidate this compound’s off-target effects?

Methodological Answer:

Properties

IUPAC Name |

5-O-(oxan-2-ylmethyl) 3-O-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31N3O10S/c1-18-25(29(35)42-15-13-32-28(34)23-11-3-4-12-24(23)44(32,39)40)27(20-8-7-9-21(16-20)33(37)38)26(19(2)31-18)30(36)43-17-22-10-5-6-14-41-22/h3-4,7-9,11-12,16,22,27,31H,5-6,10,13-15,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOCCEZHZUEQKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC2CCCCO2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN4C(=O)C5=CC=CC=C5S4(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31N3O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30929593 | |

| Record name | (Oxan-2-yl)methyl 2-(1,1,3-trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136941-85-0 | |

| Record name | Pca 50941 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136941850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Oxan-2-yl)methyl 2-(1,1,3-trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.